4-(Aminomethyl)-1-isopropyl-2-pyrrolidinone hydrochloride
Overview
Description
Aminomethyl compounds are a class of organic compounds containing an aminomethyl functional group. They are used in a variety of applications, including as intermediates in pharmaceutical synthesis .
Chemical Reactions Analysis
Amines, which are part of the aminomethyl group, are known to undergo a variety of chemical reactions, including alkylation, acylation, and elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. These properties can be determined through laboratory analysis .Scientific Research Applications
Monoamine Oxidase B Inactivators
4-(Aminomethyl)-1-aryl-2-pyrrolidinones represent a new class of monoamine oxidase B inactivators. Compounds like 4-(aminomethyl)-1-phenyl-2-pyrrolidinone and 4-(aminomethyl)-1-(methoxyphenyl)-2-pyrrolidinone hydrochlorides, synthesized through a six-step sequence, have been identified as the first in this new class of monoamine oxidase inactivators (Ding & Silverman, 1992).
Maillard Reaction Products
In studies related to the Maillard reaction, compounds like N-methyl-2-(hydroxymethyl)pyrrole and its linear oligomers have been identified as significant products. Model experiments involving 2-deoxy-D-ribose and methylamine led to the detection and synthesis of these compounds, contributing to an understanding of melanoidin formation in Maillard reactions (Tressl et al., 1998).
Esterification Catalysis
4-(Pyrrolidin-1-yl)pyridine has been used as a catalyst in the esterification of 2-cyclohexylideneacetic acids, showcasing the catalytic versatility of pyrrolidine derivatives in organic synthesis (Sano et al., 2006).
Corrosion Inhibition
Pyridine derivatives, including those with pyrrolidine structures, have been investigated for their corrosion inhibition properties. Studies on 4-amino-N,N-di-(2-pyridylmethyl)-aniline showed significant inhibition efficiency for mild steel in hydrochloric acid, demonstrating the potential of pyrrolidine derivatives in industrial applications (Xu et al., 2015).
Asymmetric Organocatalysis
4-Hydroxyproline-derived amino acids and amino amides containing pyrrolidine structures have been used as organocatalysts in asymmetric reactions. These catalysts are important in green chemistry, contributing to environmentally friendly and sustainable chemical processes (Zlotin, 2015).
Influenza Neuraminidase Inhibition
Pyrrolidine derivatives have been identified as potent inhibitors of influenza neuraminidase. The discovery of specific pyrrolidine-based compounds demonstrated significant inhibitory activity against different strains of influenza, indicating their potential in antiviral therapy (Wang et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(aminomethyl)-1-propan-2-ylpyrrolidin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-6(2)10-5-7(4-9)3-8(10)11;/h6-7H,3-5,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQNTXRSDSVUMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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